molecular formula C11H15ClO3 B8033210 3-Chloro-4-ethoxy-5-propoxyphenol

3-Chloro-4-ethoxy-5-propoxyphenol

Cat. No.: B8033210
M. Wt: 230.69 g/mol
InChI Key: MXHBRTNAJPVCEV-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-propoxyphenol (CAS: 1881322-07-1) is a substituted phenolic compound with the molecular formula C₁₁H₁₅ClO₃ and a molar mass of 230.69 g/mol. Its structure features a phenol core substituted with chlorine (Cl) at the 3-position, ethoxy (OCH₂CH₃) at the 4-position, and propoxy (OCH₂CH₂CH₃) at the 5-position. Key physicochemical properties include:

  • Density: 1.169 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 341.6 ± 37.0 °C (predicted)
  • pKa: 9.21 ± 0.23 (predicted) .

The electron-withdrawing chlorine and electron-donating alkoxy groups create a balanced electronic environment, moderating its acidity compared to unsubstituted phenol (pKa ~10). The high boiling point suggests strong intermolecular hydrogen bonding and van der Waals interactions, while the density reflects moderate molecular packing efficiency. This compound is hypothesized to serve as an antioxidant, disinfectant, or intermediate in organic synthesis due to its phenolic reactivity and substituent-derived solubility .

Properties

IUPAC Name

3-chloro-4-ethoxy-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-3-5-15-10-7-8(13)6-9(12)11(10)14-4-2/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBRTNAJPVCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-propoxyphenol typically involves the introduction of chloro, ethoxy, and propoxy groups onto a phenol ring. One common method is through the reaction of 3-chlorophenol with ethyl and propyl halides in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the ethoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-propoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-Chloro-4-ethoxy-5-propoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-propoxyphenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may act by disrupting microbial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Phenolic Derivatives

  • Implications: The carboxylic acid group significantly lowers the pKa (estimated 4–5), enhancing water solubility and reactivity in esterification or polymerization reactions. The methoxy group may reduce steric hindrance compared to ethoxy/propoxy, favoring electrophilic substitution .

Heterocyclic Analogues

  • 5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol (CAS: 72548-96-0): Molecular Formula: C₁₇H₁₅ClN₄O₂S Key Features: Incorporates a triazole ring, thiol (–SH), and dimethoxybenzylidene group. Implications: The triazole-thiol motif is common in medicinal chemistry (e.g., antifungal agents). The thiol group enables disulfide bonding or metal coordination, while the triazole enhances π-π stacking in biological target binding .

Ester and Ketone Derivatives

  • Implications: Fluorine’s electronegativity increases metabolic stability, while the ester improves lipophilicity for drug delivery. The ketone enables nucleophilic additions or reductions in synthesis .

Physicochemical Property Comparison

Compound Molecular Formula Key Substituents/Functional Groups Density (g/cm³) Boiling Point (°C) pKa Applications
3-Chloro-4-ethoxy-5-propoxyphenol C₁₁H₁₅ClO₃ Cl, OEt, OPr 1.169 341.6 9.21 Antioxidant, synthesis intermediate
3-(3-Chloro-5-methoxy-...prop-2-enoic acid C₁₃H₁₃ClO₅ Cl, OMe, OPr, propenoic acid N/A N/A ~4–5* Polymer/drug precursor
5-(3-Chlorophenyl)-...triazole-3-thiol C₁₇H₁₅ClN₄O₂S Cl, triazole, thiol, dimethoxy N/A N/A N/A Pharmaceutical applications
Ethyl 4-(3-chloro-4-fluorophenyl)-... C₁₂H₁₂ClFO₃ Cl, F, ester, ketone N/A N/A N/A Synthetic intermediate

*Estimated based on carboxylic acid functional group.

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